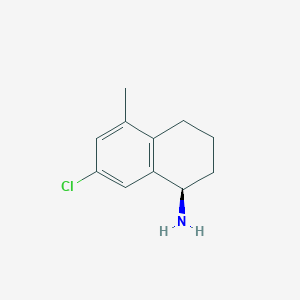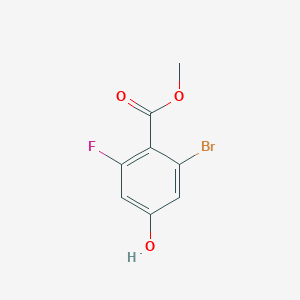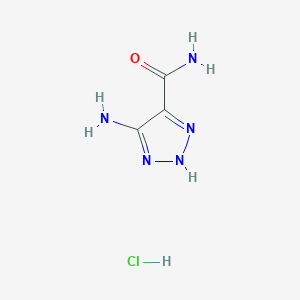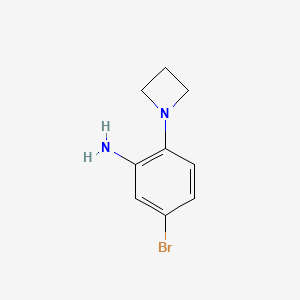
(R)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom, a methyl group, and a tetrahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of the methyl group at the 5th position using methylating agents such as methyl iodide.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its chiral nature makes it valuable in stereoselective synthesis and asymmetric catalysis.
Medicine
In medicinal chemistry, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other industrial products.
作用机制
The mechanism of action of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different reactivity and applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
Uniqueness
®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral center. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(1R)-7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI 键 |
SZMHVFIDEZYARR-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=CC2=C1CCC[C@H]2N)Cl |
规范 SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)









![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)



